molecular formula C13H10N4O4S2 B3019753 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-15-5

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3019753
CAS No.: 851944-15-5
M. Wt: 350.37
InChI Key: OHEPBLIOLZCOTE-UHFFFAOYSA-N
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Description

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without catalysts can yield the desired thiazolo[3,2-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazolo[3,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Properties

IUPAC Name

5-oxo-N-(4-sulfamoylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S2/c14-23(20,21)9-3-1-8(2-4-9)16-11(18)10-7-15-13-17(12(10)19)5-6-22-13/h1-7H,(H,16,18)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEPBLIOLZCOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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